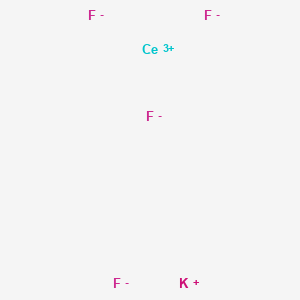
Cerium potassium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium potassium fluoride is an inorganic compound composed of cerium, potassium, and fluoride ions. It is known for its strong oxidizing properties and appears as a white crystalline material. This compound is significant in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium potassium fluoride can be synthesized through the reaction of cerium(IV) fluoride with potassium fluoride. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows:
CeF4+KF→KCeF5
Industrial Production Methods
In industrial settings, this compound is produced by reacting cerium(IV) oxide with hydrofluoric acid to form cerium(IV) fluoride, which is then reacted with potassium fluoride. The process involves careful control of temperature and concentration to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cerium potassium fluoride undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing other substances.
Reduction: It can be reduced to cerium(III) compounds under specific conditions.
Substitution: Fluoride ions in this compound can be substituted by other halides or ligands.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Halide salts or complexing agents are employed under controlled conditions.
Major Products Formed
Oxidation: Cerium(IV) oxide and various oxidized products of the reactants.
Reduction: Cerium(III) fluoride and other reduced cerium compounds.
Substitution: New halide or ligand complexes of cerium.
Scientific Research Applications
Cerium potassium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: Employed in the study of oxidative stress and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in cancer therapy due to its oxidative properties.
Industry: Utilized in the production of specialty glasses and ceramics, and as a component in polishing agents for precision optics.
Mechanism of Action
The mechanism by which cerium potassium fluoride exerts its effects is primarily through its strong oxidizing properties. It can donate fluoride ions and cerium ions in various oxidation states, which interact with molecular targets and pathways involved in redox reactions. The compound’s ability to generate reactive oxygen species makes it effective in oxidative processes.
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) fluoride: Shares similar oxidizing properties but lacks the potassium component.
Potassium fluoride: Acts as a source of fluoride ions but does not have the oxidizing power of cerium potassium fluoride.
Cerium(III) fluoride: A reduced form of cerium fluoride with different chemical properties.
Uniqueness
This compound is unique due to its combination of cerium and potassium ions, which enhances its solubility and reactivity compared to other cerium or potassium fluorides. Its strong oxidizing ability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
52504-58-2 |
|---|---|
Molecular Formula |
CeF4K |
Molecular Weight |
255.208 g/mol |
IUPAC Name |
potassium;cerium(3+);tetrafluoride |
InChI |
InChI=1S/Ce.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
IODBKPBJDVBXNB-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[K+].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




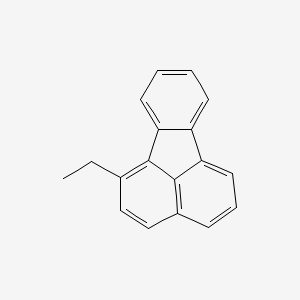
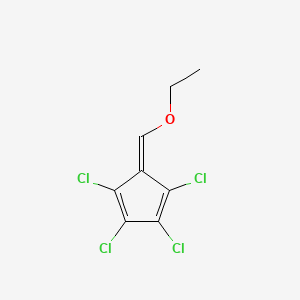
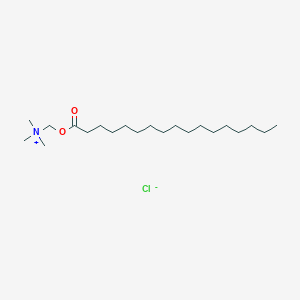
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)

![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)


![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
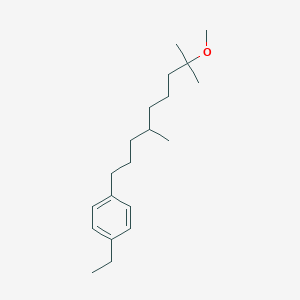
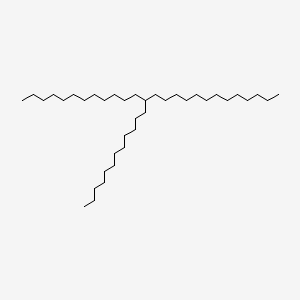
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
